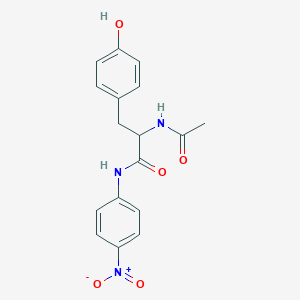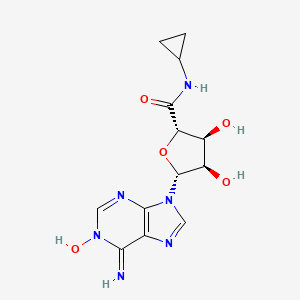
3,3'-Dimethoxy-4-amino-4'-biphenyloxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is an organic compound with the molecular formula C16H16N2O5 and a molecular weight of 316.31 g/mol It is characterized by the presence of two methoxy groups, an amino group, and a biphenyl structure with an oxamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Oxamic Acid Formation: The final step involves the formation of the oxamic acid moiety, which can be achieved through the reaction of the amino-biphenyl compound with oxalyl chloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxamic acid moiety to an amide or amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amides or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Dimethoxy-4-amino-4’-biphenylcarboxylic acid
- 3,3’-Dimethoxy-4-nitro-4’-biphenyloxamic acid
- 3,3’-Dimethoxy-4-hydroxy-4’-biphenyloxamic acid
Uniqueness
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl structure with methoxy and amino groups allows for versatile chemical modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H16N2O5 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
2-[4-(4-amino-3-methoxyphenyl)-2-methoxyanilino]-2-oxoacetic acid |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-7-9(3-5-11(13)17)10-4-6-12(14(8-10)23-2)18-15(19)16(20)21/h3-8H,17H2,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
UQELCAWNEXHTFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=O)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)

![2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate](/img/structure/B13803911.png)
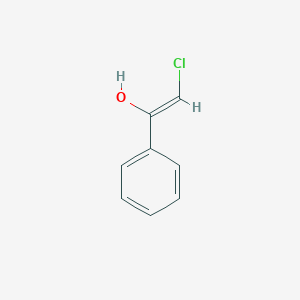
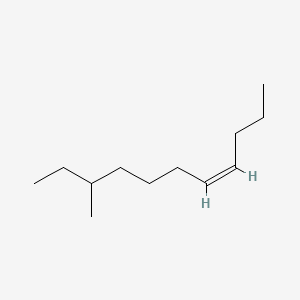
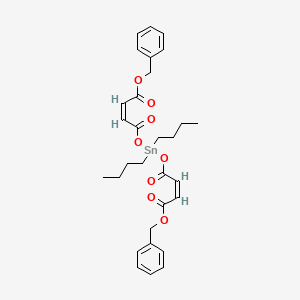


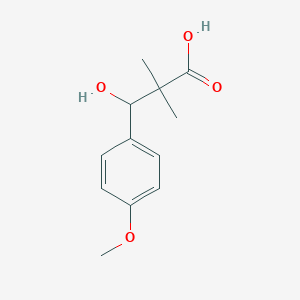
![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
![[2-(2-Bromo-phenyl)-ethyl]-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride](/img/structure/B13803963.png)
